Copper phthalocyanine
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Overview
Description
It belongs to the group of dyes based on phthalocyanines and is highly valued for its superior properties such as light fastness, tinting strength, covering power, and resistance to the effects of alkalis and acids . This compound is frequently used in paints and dyes due to its brilliant blue color.
Preparation Methods
Copper phthalocyanine can be synthesized through various methods. One common synthetic route involves the reaction of phthalonitrile with a copper salt, such as anhydrous copper(II) chloride, in the presence of a base like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) and a solvent like bis(2-methoxyethyl) ether (diglyme). The reaction mixture is heated under reflux at around 160°C for approximately 2 hours . Industrial production methods often involve similar processes but on a larger scale, ensuring the stability and purity of the final product .
Chemical Reactions Analysis
Copper phthalocyanine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(II) phthalocyanine.
Reduction: It can be reduced to copper(I) phthalocyanine using reducing agents like sodium ascorbate.
Substitution: The compound can undergo substitution reactions with various reagents, forming derivatives with different functional groups.
Common reagents used in these reactions include copper(II) chloride, sodium ascorbate, and various alkynes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Copper phthalocyanine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of copper phthalocyanine involves its ability to interact with various molecular targets and pathways. For example, in catalytic reactions, copper(II) phthalocyanine is reduced to copper(I) phthalocyanine, which then reacts with substrates to form intermediate complexes . In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
Copper phthalocyanine is unique among phthalocyanines due to its superior stability and color properties. Similar compounds include:
Lead(II) phthalocyanine: Another metal phthalocyanine with different stability and color properties.
Porphyrins: Naturally occurring compounds with a similar ring structure, such as haem and chlorophyll.
This compound stands out due to its widespread use in industrial applications and its excellent chemical stability.
Properties
CAS No. |
26893-93-6 |
---|---|
Molecular Formula |
C32H16CuN8 |
Molecular Weight |
576.1 g/mol |
IUPAC Name |
copper;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene |
InChI |
InChI=1S/C32H16N8.Cu/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H; |
InChI Key |
VVOLVFOSOPJKED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=CC=CC=C76)C8=CC=CC=C85)C9=CC=CC=C94.[Cu] |
density |
1.62 g/cm³ |
physical_description |
Bright blue solid with purple luster; [Merck Index] Dark blue or dark purple crystalline powder; [MSDSonline] BRIGHT BLUE CRYSTALS. |
solubility |
Solubility in water: none |
Origin of Product |
United States |
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